3,4-dichloro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide
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Overview
Description
3,4-dichloro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C18H14Cl2N2O2S and a molecular weight of 393.28696 g/mol . This compound is characterized by the presence of dichloro groups on the benzene ring and a pyridinylmethylphenyl group attached to the sulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 4-(4-pyridinylmethyl)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to changes in the oxidation state of the sulfur atom.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium thiolate or primary amines in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3,4-dichloro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,4-dichloro-N-(3-methyl-2-pyridinyl)benzamide: Similar structure but with a different substituent on the pyridine ring.
3,4-dichloro-N-(4-fluorophenyl)benzenesulfonamide: Similar structure but with a fluorine atom instead of the pyridinylmethyl group.
Uniqueness
3,4-dichloro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide is unique due to the presence of both dichloro and pyridinylmethyl groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C18H14Cl2N2O2S |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
3,4-dichloro-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H14Cl2N2O2S/c19-17-6-5-16(12-18(17)20)25(23,24)22-15-3-1-13(2-4-15)11-14-7-9-21-10-8-14/h1-10,12,22H,11H2 |
InChI Key |
HIBZGDJLNANDFP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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